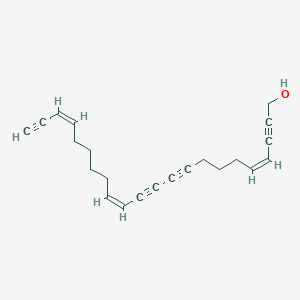

Callyspongenol C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Callyspongenol C is a natural product found in Callyspongia with data available.

科学的研究の応用

Cytotoxic Properties

Callyspongenol C, derived from marine sponges like Callyspongia species, has shown potential in cytotoxicity studies. Youssef, Van Soest, and Fusetani (2003) identified callyspongenols A-C as C(22)-polyacetylenic alcohols exhibiting moderate cytotoxicity against P388 and HeLa cells, indicating potential anti-cancer properties (Youssef, Van Soest, & Fusetani, 2003). Additionally, the Red Sea sponge Callyspongia fistularis produces Callyspongamide A, a cytotoxic polyacetylenic amide, representing a new class of secondary metabolites within the Callyspongiidae family, as reported by the same authors in a separate study (Youssef, Van Soest, & Fusetani, 2003).

Anti-Tubercular Activity

Compounds related to this compound have shown promising anti-tubercular properties. Daletos et al. (2015) discovered cyclic peptides from Callyspongia aerizusa, named callyaerins, displaying potent anti-TB activity, highlighting the potential of these compounds in treating tuberculosis (Daletos et al., 2015).

Apoptosis-Inducing Effects in Cancer Cells

Hadisaputri et al. (2021) studied Callyspongia aerizusa, finding compounds that induced apoptotic cell death in human lung carcinoma cells via caspase cascade activation. This study highlights the potential of Callyspongia-derived compounds for anticancer therapy (Hadisaputri et al., 2021).

Inhibition of Matrix Metalloproteinase

Callysponginol sulfate A isolated from Callyspongia truncata inhibits membrane type 1 matrix metalloproteinase (MT1-MMP), as reported by Fujita et al. (2003). This suggests a potential role in regulating processes such as tissue remodeling and cancer metastasis (Fujita et al., 2003).

Autophagy-Dependent Cell Death in Cancer Therapy

Lee et al. (2021) demonstrated that callyspongiolide, a marine macrolide, induces autophagy-dependent cell death in cancer cells by causing mitochondrial dysfunction. This opens up possibilities for its use in cancer treatment strategies (Lee et al., 2021).

特性

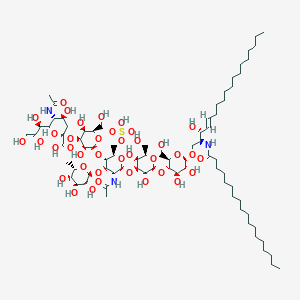

分子式 |

C22H24O |

|---|---|

分子量 |

304.4 g/mol |

IUPAC名 |

(4Z,13Z,19Z)-docosa-4,13,19-trien-2,9,11,21-tetrayn-1-ol |

InChI |

InChI=1S/C22H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h1,3-4,9-10,18-19,23H,5-8,15-17,22H2/b4-3-,10-9-,19-18- |

InChIキー |

XCLAUSBLXUZFRL-FNASMSCBSA-N |

異性体SMILES |

C#C/C=C\CCCC/C=C\C#CC#CCCC/C=C\C#CCO |

正規SMILES |

C#CC=CCCCCC=CC#CC#CCCCC=CC#CCO |

同義語 |

callyspongenol C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

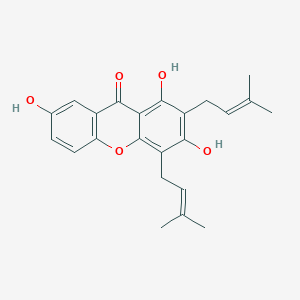

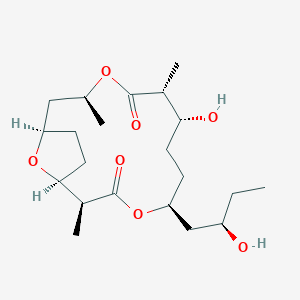

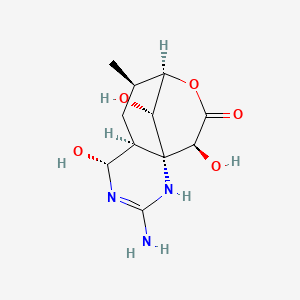

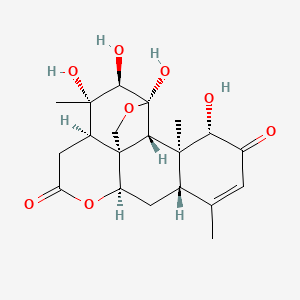

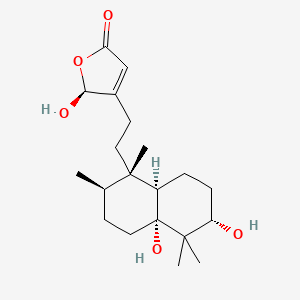

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3S)-3-hydroxypiperidin-1-yl]ethyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B1249337.png)

![1,3-Diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1249354.png)